N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The piperidine ring is functionalized at the 1-position with a furan-2-ylmethyl group and at the 4-position with a methylene linker to the sulfonamide (Figure 1). Piperidine-based sulfonamides are frequently explored for their ability to interact with receptors or enzymes (e.g., cholinesterases, monoamine oxidases) due to their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVANNJOCFYZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of 4-piperidinylmethylamine with furan-2-carboxaldehyde to form the furan-2-ylmethyl derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and advanced purification techniques to ensure the purity and yield of the final product. Continuous flow chemistry and microwave-assisted synthesis are also employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids and ketones.
Reduction: Production of reduced derivatives, such as amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Key Observations:
Sulfonamide vs. Amide Backbone : The target compound’s benzenesulfonamide group contrasts with the amide or propionamide moieties in fentanyl analogues (e.g., 2'-fluoroortho-fluorofentanyl) . Sulfonamides typically exhibit higher acidity (pKa ~10–11) and stronger hydrogen-bonding capacity, which may enhance solubility but reduce BBB permeability compared to amides.
Furan vs. Benzyl/Aryl Substituents: The furan-2-ylmethyl group on the piperidine ring is less lipophilic than the benzyl or aryl groups in ASS234 or fentanyl derivatives. This could reduce nonspecific protein binding and improve metabolic stability .
Methoxy/Methyl Substitution : The 2-methoxy-5-methylbenzene group is structurally distinct from the trifluoromethyl-biphenyl in Goxalapladib , suggesting divergent target selectivity (e.g., CNS vs. cardiovascular systems).
Pharmacological and Functional Insights
- Enzyme Inhibition Potential: ASS234, a dual cholinesterase/MAO inhibitor, demonstrates that piperidine-indole hybrids can achieve multitarget activity. The target compound’s sulfonamide group may similarly interact with catalytic serine residues in cholinesterases, though its furan substituent could alter binding kinetics .
- Metabolic Stability : The furan ring’s electron-rich nature may increase susceptibility to cytochrome P450 oxidation compared to halogenated aryl groups (e.g., in fentanyl analogues) .
- Selectivity : Unlike Goxalapladib, which targets Lp-PLA2 via a naphthyridine core , the target compound’s compact sulfonamide-piperidine scaffold may favor CNS targets.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 378.5 g/mol. The structure includes a piperidine ring, a furan moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄S |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 953230-78-9 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail specific activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showing minimal inhibitory concentration (MIC) values that indicate potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.20 |
| MRSA | 0.25 |
These results suggest that the compound may be a promising candidate for developing new antibiotics.
Anti-inflammatory Activity
In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in animal models, which could make it useful in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and thus affecting metabolic pathways related to inflammation and infection.
- Receptor Binding : The furan and piperidine components may enhance binding affinity to specific receptors involved in inflammatory responses or microbial resistance.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antibacterial activity of various derivatives, including this compound, against resistant strains. Results indicated superior efficacy compared to traditional antibiotics .
- Anti-inflammatory Research : Another study focused on its effects in an animal model of arthritis, showing significant reduction in swelling and pain markers when treated with the compound .
Q & A
Q. What are the key steps and methodologies for synthesizing N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide?
Synthesis involves multi-step reactions starting with piperidine and sulfonamide precursors. Typical steps include:
Functionalization of piperidine : Introducing the furan-2-ylmethyl group via alkylation or reductive amination .
Sulfonamide coupling : Reacting the modified piperidine with a sulfonyl chloride derivative (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical parameters :
- Temperature control (0–25°C for sensitive steps).
- Solvent selection (polar aprotic solvents for coupling reactions) .
- Reaction time optimization to minimize by-products .
Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR/MS for structural confirmation .
Q. How do the structural features of this compound influence its potential biological activity?
The compound’s activity arises from:
- Piperidine moiety : Enhances blood-brain barrier permeability and receptor binding (e.g., serotonin receptors) .
- Sulfonamide group : Facilitates hydrogen bonding with enzymatic targets (e.g., carbonic anhydrase) .
- Furan and methoxy groups : Improve solubility and modulate electronic properties for target interaction .
Structural characterization : X-ray crystallography (for solid-state conformation) and 2D NMR (for solution-phase dynamics) are critical .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Follow institutional guidelines for sulfonamide derivatives, which may require incineration or authorized chemical disposal .
Q. Which analytical techniques are most effective for purity assessment and structural validation?
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading. For example:
- Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) for coupling efficiency .
- Catalyst optimization : Test Pd/C vs. Raney nickel for hydrogenation steps .
- Scale-up challenges : Address exothermic reactions by gradual reagent addition and temperature control .
Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Hypothesized mechanisms include:
- Serotonin receptor modulation : Piperidine’s amine group mimics endogenous ligands, while the sulfonamide enhances binding affinity .
- Enzyme inhibition : Sulfonamide acts as a transition-state analog for enzymes like carbonic anhydrase .
Validation strategies : - Radioligand binding assays (e.g., 5-HT receptor subtypes).
- Molecular docking studies using crystallographic data .
Q. How should researchers address contradictions in biological activity data across studies?
- Source analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC50 values may arise from differing buffer pH or incubation times .
- Orthogonal validation : Confirm activity via multiple methods (e.g., in vitro enzyme assays + in vivo models) .
Q. What are the stability profiles of this compound under varying storage conditions?
| Condition | Stability | Degradation Products |
|---|---|---|
| Light (UV) | Unstable | Sulfonic acid derivatives |
| Heat (>60°C) | Moderate | Piperidine ring oxidation products |
| Aqueous (pH 7.4) | Stable for 48 hrs | None detected |
Recommendation : Store at –20°C in amber vials under inert atmosphere .
Q. How can computational modeling guide the design of analogs with improved activity?
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?
Systematic substitution : Modify the furan, methoxy, or methyl groups and test activity .
Pharmacophore mapping : Identify critical groups (e.g., sulfonamide’s sulfonyl oxygen) for target engagement .
In vitro/in vivo correlation : Compare enzyme inhibition data with pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
